molecular formula C16H17NO2 B5643912 2-(2,5-dimethylbenzyl)-1-methyl-4-nitrobenzene

2-(2,5-dimethylbenzyl)-1-methyl-4-nitrobenzene

Cat. No. B5643912
M. Wt: 255.31 g/mol
InChI Key: URTQEILWLIIRQS-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-1-methyl-4-nitrobenzene is a chemical compound whose related structures have been extensively studied due to their interesting chemical and physical properties. Although there's limited specific information on this compound, insights can be drawn from similar nitrobenzene derivatives.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of related nitrobenzene compounds has been determined using techniques like X-ray crystallography. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed through this method (Martin Sweeney et al., 2018). These structures often exhibit specific bonding patterns and molecular geometries that influence their properties.

Chemical Reactions and Properties

Nitrobenzene derivatives participate in various chemical reactions, reflecting their reactive nature. For instance, nitrophenylcarbenes, generated from nitrobenzene derivatives, react with 2-butene, indicating the presence of reactive intermediates (G. Closs & S. Goh, 1972).

Physical Properties Analysis

Physical properties like crystal structure and phase transitions are crucial for understanding these compounds. In-situ cryocrystallization studies on similar compounds like 1,2-dimethyl-3-nitrobenzene have revealed weak C-H...O and π-π interactions (H. Sparkes et al., 2014).

Chemical Properties Analysis

Chemical properties, including reactivity and stability, are influenced by molecular structure. For instance, the molecular structure of nitrobenzene in different conformations significantly affects its reactivity and interaction with other molecules (A. Domenicano et al., 1990).

properties

IUPAC Name

1,4-dimethyl-2-[(2-methyl-5-nitrophenyl)methyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-4-5-12(2)14(8-11)9-15-10-16(17(18)19)7-6-13(15)3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTQEILWLIIRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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